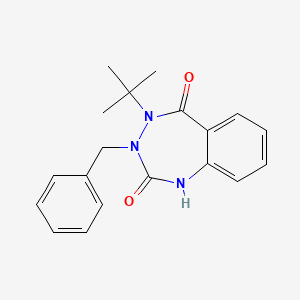

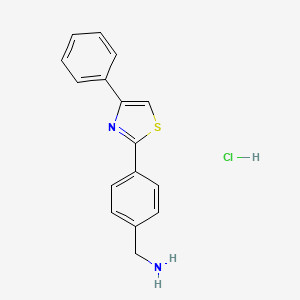

3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

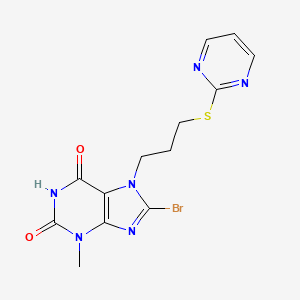

3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione (hereinafter referred to as “3-benzyl-4-tb-dione”) is a heterocyclic compound of the benzotriazepine family. It is a potent inhibitor of cytochrome P450 enzymes and has been used extensively in laboratory experiments and scientific research.

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

Benzodiazepines, including compounds like 3-benzyl-4-(tert-butyl)-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione, are crucial in medicinal chemistry. Research by Carlier et al. (2006) focuses on the enantioselective synthesis of these compounds. They have developed a method for installing a di(p-anisyl)methyl (DAM) group at N1 of 1,4-benzodiazepin-2-ones and 1,4-benzodiazepine-2,5-diones, which allows for the retentive replacement of the C3-proton via a deprotonation/trapping protocol. This advancement facilitates the synthesis of quaternary benzodiazepines with diverse N1 functionality, potentially leading to the creation of a wide range of biologically active compounds (Carlier et al., 2006).

Atropisomeric GPIIbIIIa Antagonists

Another study by Blackburn et al. (1997) elaborates on the benzodiazepinedione class of non-peptidal GPIIbIIIa antagonists. They introduced modifications to allow the isolation of noninterconverting rotational isomers (atropisomers) with the aim of examining their structure-activity relationships. This research is significant in the context of developing novel therapeutic agents (Blackburn et al., 1997).

Synthesis Techniques

The work by Macquarrie-Hunter and Carlier (2005) and Křemen et al. (2017) provides insights into the synthesis techniques of 1,4-benzodiazepine-2,5-diones. Macquarrie-Hunter and Carlier describe a protocol for retentive C3 alkylation of proline-derived 1,4-benzodiazepine-2,5-diones, leading to the synthesis of enantiopure quaternary benzodiazepine-2,5-diones. Meanwhile, Křemen et al. discuss the molecular rearrangement of 3-aminoquinoline-2,4-diones under basic conditions to form 1,4-benzodiazepine-2,5-diones. These studies contribute to the broader understanding of the synthetic pathways and potential applications of these compounds in drug development (Macquarrie-Hunter & Carlier, 2005); (Křemen et al., 2017).

Potential Ligands for the GABA Receptor

The study by Weber et al. (2002) focuses on the synthesis of imidazo-[1,5-a]pyrido[2,3-e]pyrazines as potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. This research is pivotal in understanding the interaction of benzodiazepine derivatives with neural receptors and their potential application in treating neurological disorders (Weber et al., 2002).

Molecular Properties and Biological Activity

Abirou et al. (2007) conducted a theoretical study on the molecular properties of benzodiazepine derivatives. They focused on their structure, reactivity, and mechanisms in biological systems. This research is crucial for understanding the pharmacological properties of benzodiazepines and their effectiveness in treating conditions like anxiety (Abirou et al., 2007).

Eco-friendly Synthesis Techniques

Jadidi et al. (2008) introduced an eco-friendly synthesis method for 1,4-benzodiazepine-2,5-diones using ionic liquid, which provides a greener and more sustainable approach to synthesizing these compounds (Jadidi et al., 2008).

Eigenschaften

IUPAC Name |

3-benzyl-4-tert-butyl-1H-1,3,4-benzotriazepine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-19(2,3)22-17(23)15-11-7-8-12-16(15)20-18(24)21(22)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQAKLFZGZAPKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylacetate](/img/structure/B2668738.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B2668742.png)

![3-(1-(3-(3-chlorophenyl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2668745.png)

![7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2668750.png)

![N-(3-chloro-4-fluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668758.png)